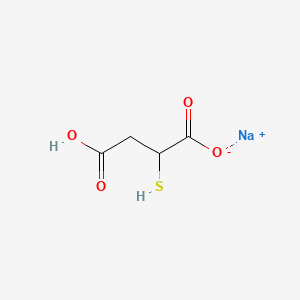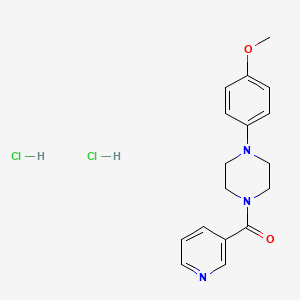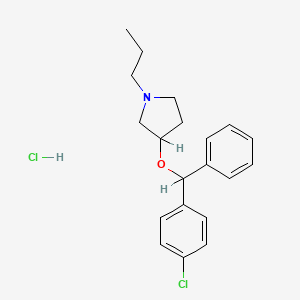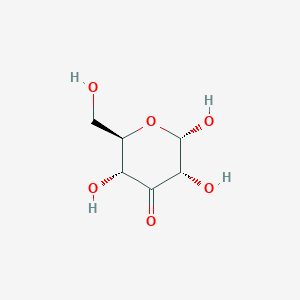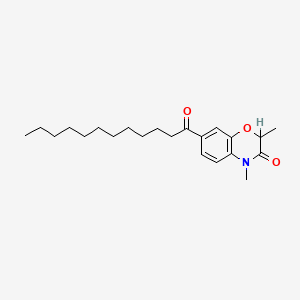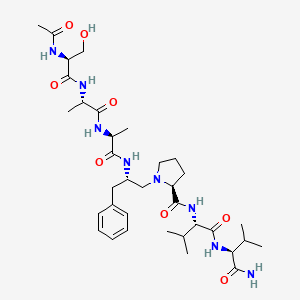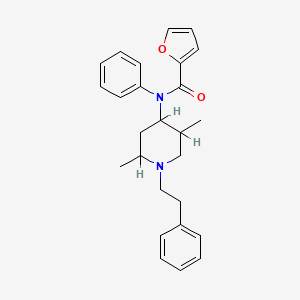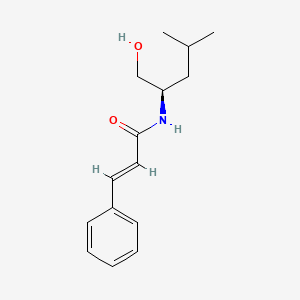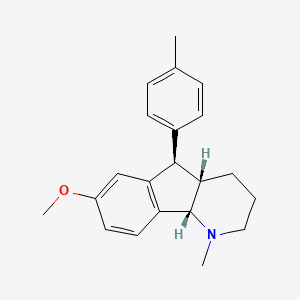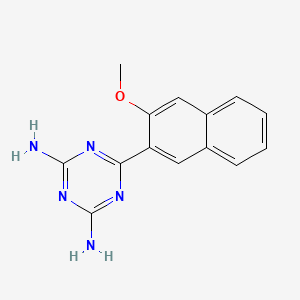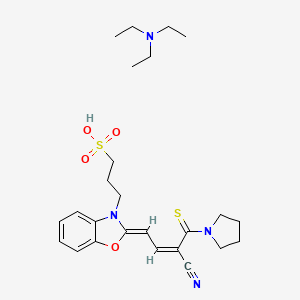
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is an organic compound with a complex structure that includes a furan ring, a methoxyphenyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoic acid with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its application, whether in a biological system or a chemical reaction. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (4-chloro-3-oxo-2(3H)-furanylidene)acetate
- Methyl (4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate
- Methyl (4-chloro-5-(4-methylphenyl)-3-oxo-2(3H)-furanylidene)acetate
Uniqueness
Methyl (4-chloro-5-(4-methoxyphenyl)-3-oxo-2(3H)-furanylidene)acetate is unique due to the presence of both chloro and methoxy substituents, which impart distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that may not be possible with similar compounds lacking these substituents.
Properties
CAS No. |
139266-42-5 |
|---|---|
Molecular Formula |
C14H11ClO5 |
Molecular Weight |
294.68 g/mol |
IUPAC Name |
methyl (2E)-2-[4-chloro-5-(4-methoxyphenyl)-3-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C14H11ClO5/c1-18-9-5-3-8(4-6-9)14-12(15)13(17)10(20-14)7-11(16)19-2/h3-7H,1-2H3/b10-7+ |
InChI Key |
SLDQNGPWFHMXHZ-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)/C(=C\C(=O)OC)/O2)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)C(=CC(=O)OC)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


